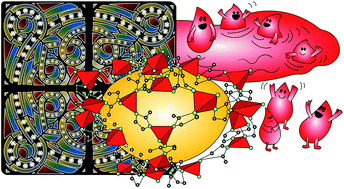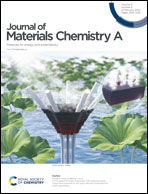Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses†
Journal of Materials Chemistry A Pub Date: 2021-04-13 DOI: 10.1039/D1TA01043C
Abstract
The field of metal–organic frameworks (MOFs) has been incorrectly believed to be purely crystalline. However, non-crystalline MOFs (amorphous MOFs, MOF liquids, and MOF glasses) are starting to emerge as alternative materials, beyond the dictatorial domain of crystalline MOFs. Non-crystalline MOFs present many opportunities, either as novel functional materials themselves, or as vehicles to create other materials. In this extensive Review, we describe the two approaches to preparing amorphous MOFs: (1) the amorphization of crystalline MOFs and (2) the direct synthesis. Special attention is paid to the relationship between preparation method, properties and applications of amorphous MOFs. We also explore the field of MOF liquids and their applications, centering our attention to the phenomenon of melting. Finally, MOF glasses are explained. We highlight the properties and applications of the MOF glasses that are not usually found in crystalline MOFs. New related glass materials such as MOF-blends, flux melted MOFs, MOF crystal-glass composites, MOF and inorganic glass composites, and MOF glass membranes are also reviewed. We conclude the fields of amorphous MOFs, MOF liquids, and MOF glasses by presenting our thoughts on the possible future research directions.

Recommended Literature
- [1] Quantitative real time sensing reveals enhanced sensitivity of polar dendrimer thin films for plastic explosive taggants†
- [2] Disposable multiplexed electrochemical sensors based on electro-triggered selective immobilization of probes for simultaneous detection of DNA and proteins†
- [3] Z-scan investigation of fifth-order optical nonlinearity induced by saturable-absorption from (TBA)2Ni(dmit)2: application for optical limiting
- [4] Understanding the role of thermodynamics in catalytic imine reductions†
- [5] Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion†
- [6] Large scale indium tin oxide (ITO) one dimensional gratings for ultrafast signal modulation in the visible spectral region†
- [7] Organic chemistry
- [8] Contents list
- [9] ZnO–Si side-to-side biaxial nanowire heterostructures with improved luminescence
- [10] Recent legislation

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 150637-60-8
-
CAS no.: 11006-27-2
-
CAS no.: 14959-84-3









